1-(4-Hydroxyphenyl)-2-methoxyethan-1-one

Descripción

Overview and Research Significance of 1-(4-Hydroxyphenyl)-2-methoxyethan-1-one

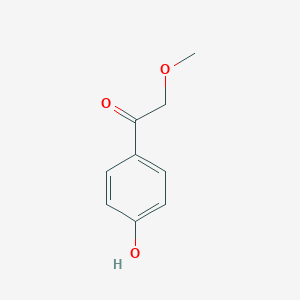

This compound, also known as 2-methoxy-4'-hydroxyacetophenone, is classified as an aromatic ketone and a derivative of acetophenone (B1666503). evitachem.com Its molecular structure features a phenyl group attached to a carbonyl group, with a hydroxyl (-OH) group at the para position of the phenyl ring and a methoxy (B1213986) (-OCH3) group on the adjacent carbon. This specific arrangement of functional groups makes it a valuable intermediate in organic synthesis and a scaffold for developing new compounds with potential biological activities. evitachem.com

The research significance of this compound stems from its structural relationship to a class of molecules that have demonstrated a range of biological effects. evitachem.com Scientists have investigated derivatives of this compound for their potential cytotoxic, antioxidant, antimicrobial, and anticancer properties. evitachem.com Its utility extends to various fields, including pharmaceuticals, where it serves as a building block for more complex drug molecules, and in materials science for the development of novel materials. evitachem.com

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C9H10O3 |

| Molecular Weight | 166.17 g/mol nih.gov |

| CAS Number | 32136-81-5 nih.gov |

| Melting Point | 128-130 °C echemi.com |

| Boiling Point | 315.6±22.0 °C (Predicted) echemi.com |

| Density | 1.168±0.06 g/cm3 echemi.com |

| pKa | 7.84±0.15 echemi.com |

This table is interactive. You can sort and filter the data by clicking on the headers.

Natural Occurrence and Isolation Methodologies of this compound

This compound has been identified as a naturally occurring compound. It has been reported to be present in Dioscorea japonica, a species of yam. nih.gov The isolation of this and similar compounds from natural sources typically involves extraction and chromatographic techniques.

The general methodology for isolating natural products like this compound from plant material begins with the collection and drying of the plant parts. This is followed by extraction with a suitable solvent, such as methanol (B129727) or ethanol, to obtain a crude extract. This crude extract is then subjected to a series of chromatographic separations. These can include column chromatography over silica (B1680970) gel or other stationary phases, followed by more refined techniques like High-Performance Liquid Chromatography (HPLC) to isolate the pure compound. sielc.com The structure of the isolated compound is then confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Historical Perspective on Related Acetophenones and Methoxyethanones in Natural Products and Medicinal Chemistry

The study of acetophenones, the parent class of compounds to which this compound belongs, has a rich history in both natural products and medicinal chemistry. nih.gov Acetophenone itself, the simplest aromatic ketone, was first synthesized in 1857. nih.gov Since then, a vast number of acetophenone derivatives have been discovered in nature and synthesized in the laboratory. nih.govkib.ac.cn

Historically, naturally derived acetophenones have been utilized in traditional medicine for their therapeutic properties. nih.gov For instance, paeonol, an acetophenone derivative, has a long history of use in folk medicine. nih.gov In medicinal chemistry, the acetophenone scaffold has served as a crucial starting point for the development of various pharmaceuticals. The versatility of the acetophenone structure allows for the introduction of different functional groups, leading to a wide range of biological activities. nih.govresearchgate.net

Methoxyethanones, characterized by the methoxy group adjacent to the carbonyl function, are also significant in medicinal chemistry. The presence of the methoxy group can influence the compound's metabolic stability and its interaction with biological targets. rsc.org The exploration of both acetophenones and methoxyethanones continues to be an active area of research, with scientists constantly seeking to understand their structure-activity relationships and to develop new therapeutic agents. researchgate.net

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-(4-hydroxyphenyl)-2-methoxyethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-12-6-9(11)7-2-4-8(10)5-3-7/h2-5,10H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUXGFSJRCMJOAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30185915 | |

| Record name | 1-(4-Hydroxyphenyl)-2-methoxyethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30185915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32136-81-5 | |

| Record name | 1-(4-Hydroxyphenyl)-2-methoxyethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32136-81-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Hydroxyphenyl)-2-methoxyethanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032136815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Hydroxyphenyl)-2-methoxyethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30185915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-hydroxyphenyl)-2-methoxyethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.284 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(4-HYDROXYPHENYL)-2-METHOXYETHANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FA3P0U4OWZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Strategies and Chemical Transformations of 1 4 Hydroxyphenyl 2 Methoxyethan 1 One

Conventional and Advanced Synthetic Pathways for 1-(4-Hydroxyphenyl)-2-methoxyethan-1-one

The construction of the this compound scaffold can be approached through several established synthetic reactions.

Friedel-Crafts Acylation: A primary and conventional method for synthesizing aryl ketones is the Friedel-Crafts acylation. This reaction typically involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst. For the synthesis of this compound, phenol can be acylated with methoxyacetyl chloride. The reaction is generally directed to the para position due to the directing effect of the hydroxyl group. To prevent O-acylation of the phenol, a protective group strategy or a Fries rearrangement of the initially formed ester, 4-acetyloxyphenyl 2-methoxyacetate, can be employed.

Fries Rearrangement: The Fries rearrangement is an alternative pathway that begins with the O-acylation of phenol with methoxyacetyl chloride to form phenyl methoxyacetate. This ester, when treated with a Lewis acid (e.g., AlCl₃), undergoes an intramolecular rearrangement to yield a mixture of ortho and para acyl phenols, from which the desired para-isomer, this compound, can be isolated. The reaction temperature can be adjusted to favor the formation of the para product.

Houben-Hoesch Reaction: This reaction provides a route to hydroxylated aryl ketones from phenols and nitriles. While less common for this specific transformation, it involves reacting phenol with methoxyacetonitrile in the presence of an acid catalyst like HCl to form a ketimine intermediate, which is then hydrolyzed to the target ketone.

Advanced Synthetic Methods: Modern synthetic chemistry offers more advanced and efficient methods. Palladium-catalyzed cross-coupling reactions, for instance, can be utilized. A plausible route involves the coupling of a 4-hydroxyphenylboronic acid derivative with a suitable methoxyacetyl equivalent under palladium catalysis. chemicalbook.com

Table 1: Comparison of Conventional Synthetic Pathways

| Method | Reactants | Catalyst/Conditions | Key Features |

|---|---|---|---|

| Friedel-Crafts Acylation | Phenol, Methoxyacetyl chloride | Lewis Acid (e.g., AlCl₃) | Direct C-acylation, potential for O-acylation side product. |

| Fries Rearrangement | Phenyl methoxyacetate | Lewis Acid (e.g., AlCl₃), Heat | Rearrangement of an ester precursor, yields mixture of isomers. |

| Houben-Hoesch Reaction | Phenol, Methoxyacetonitrile | Acid catalyst (e.g., HCl) | Utilizes a nitrile as the acylating agent precursor. |

Synthesis of Structural Analogues and Derivatives of this compound

The core structure of this compound is amenable to various chemical transformations to produce a range of structural analogues and derivatives. These modifications can target the phenolic hydroxyl group, the aromatic ring, or the ketone moiety.

O-Alkylation and O-Acylation: The phenolic hydroxyl group is a prime site for derivatization. Standard Williamson ether synthesis conditions (an alkyl halide and a base like K₂CO₃ in a polar aprotic solvent) can be used to introduce various alkyl groups, yielding ethers like 1-(4-alkoxyphenyl)-2-methoxyethan-1-one. Similarly, acylation with acyl chlorides or anhydrides in the presence of a base produces corresponding esters.

Electrophilic Aromatic Substitution: The electron-rich nature of the phenol ring allows for electrophilic substitution reactions such as nitration, halogenation, and sulfonation, primarily at the positions ortho to the hydroxyl group. For instance, Mannich-type reactions can introduce aminomethyl groups onto the aromatic ring. researchgate.net

Condensation Reactions: The ketone's α-protons and carbonyl group can participate in various condensation reactions. For example, a Claisen-Schmidt condensation with an aromatic aldehyde would yield a chalcone-like structure, specifically a 1-(4-hydroxyphenyl)-3-aryl-2-methoxyprop-2-en-1-one derivative. researchgate.neticm.edu.pl

Table 2: Examples of Derivatization Reactions

| Reaction Type | Reagents | Functional Group Targeted | Product Class |

|---|---|---|---|

| O-Alkylation | Alkyl halide, Base | Phenolic -OH | Ethers |

| Mannich Reaction | Formaldehyde, Secondary amine | Aromatic Ring | Aminomethyl derivatives researchgate.net |

| Claisen-Schmidt Condensation | Aromatic aldehyde, Base | Ketone (α-hydrogens & C=O) | Chalcone (B49325) analogues icm.edu.pl |

Stereoselective Synthesis Approaches for Chiral Analogues of this compound

Introducing chirality into analogues of this compound can be achieved through several stereoselective synthesis strategies, particularly by creating a stereocenter adjacent to the carbonyl group.

Asymmetric Reduction: The prochiral ketone can be reduced to a chiral secondary alcohol using chiral reducing agents. Reagents such as those derived from boranes in the presence of chiral oxazaborolidine catalysts (Corey-Bakshi-Shibata reduction) can provide high enantioselectivity.

Enantioselective Alkylation/Addition: The generation of an enolate from this compound, followed by reaction with an electrophile in the presence of a chiral ligand or auxiliary, can create a new stereocenter α to the carbonyl group. For example, reacting the enolate with an alkyl halide using a chiral phase-transfer catalyst could yield an enantioenriched α-alkylated product. Methodologies using chiral N-tert-butanesulfinyl imines have been successful in the stereocontrolled synthesis of related ketones. mdpi.com

Organocatalysis: Chiral organocatalysts, such as proline and its derivatives, can be employed to catalyze asymmetric aldol or Mannich reactions, leading to the formation of chiral analogues with high enantiomeric excess. mdpi.com Cinchona alkaloid squaramide catalysts have been used for enantioselective cyclization reactions involving related ortho-hydroxyphenyl structures. rsc.org These principles can be adapted for the synthesis of complex chiral derivatives. The development of such methods often relies on controlling the conformation of substrates to achieve high stereoselectivity. nih.govu-szeged.hu

Green Chemistry Principles in the Synthesis of this compound and its Precursors

Applying green chemistry principles to the synthesis of this compound aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency.

Use of Greener Solvents and Catalysts: Traditional Friedel-Crafts reactions often use stoichiometric amounts of Lewis acids and volatile organic solvents (VOCs). Green alternatives include using recyclable solvents like polyethylene glycol (PEG-400) or employing solid acid catalysts. rjpbcs.com For instance, acid-activated montmorillonite clay has been used as a solid acid catalyst for the Friedel-Crafts alkylation of phenol, a key precursor reaction. google.com Such catalysts are often recoverable and reusable, reducing waste and simplifying product purification.

Solvent-Free Reactions: Performing reactions under solvent-free conditions, such as through grinding techniques, represents a significant green advancement. The Claisen-Schmidt condensation to form chalcones, which are structural relatives, has been successfully carried out by grinding the reactants with a solid base catalyst at room temperature, eliminating the need for solvents entirely. scitepress.org

Atom Economy and Renewable Feedstocks: Synthetic routes are being designed to maximize atom economy. Furthermore, the starting material, phenol, can be derived from lignin, a renewable biomass source, which provides a more sustainable pathway compared to traditional petroleum-based syntheses. The development of synthetic metabolic pathways in microorganisms also offers a potential future route for producing precursors like 2,4-dihydroxybutyric acid from simple, renewable feedstocks such as ethylene glycol, showcasing the frontier of green synthesis. nih.gov

Table 3: Application of Green Chemistry Principles

| Green Principle | Approach | Example | Reference |

|---|---|---|---|

| Alternative Solvents | Use of a recyclable, non-volatile solvent. | Synthesis of chalcones in PEG-400. | rjpbcs.com |

| Solid Catalysts | Replacement of homogeneous Lewis acids with reusable solid acids. | Friedel-Crafts alkylation of phenol using montmorillonite clay. | google.com |

| Solvent-Free Synthesis | Mechanical grinding of solid reactants. | Synthesis of 4-hydroxy-4′-methoxychalcone by grinding. | scitepress.org |

| Renewable Feedstocks | Use of biomass-derived starting materials. | Derivation of phenol from lignin. | - |

Spectroscopic and Chromatographic Characterization Methodologies for 1 4 Hydroxyphenyl 2 Methoxyethan 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of 1-(4-Hydroxyphenyl)-2-methoxyethan-1-one

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the determination of the molecular structure of organic compounds. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) and Carbon (¹³C) NMR Spectral Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR are the most common NMR techniques used for structural analysis. The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and the connectivity between adjacent protons. The ¹³C NMR spectrum reveals the number of non-equivalent carbons and their chemical nature.

Predicted ¹H NMR Data: The predicted ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to the aromatic protons of the 4-hydroxyphenyl group, the methylene (B1212753) protons adjacent to the carbonyl and methoxy (B1213986) groups, and the methyl protons of the methoxy group. The aromatic protons would likely appear as two doublets in the downfield region, characteristic of a 1,4-disubstituted benzene (B151609) ring. The methylene protons would present as a singlet, and the methoxy protons would also appear as a singlet, typically in the upfield region of the spectrum.

Predicted ¹³C NMR Data: The predicted ¹³C NMR spectrum of this compound would display signals for each unique carbon atom in the molecule. This includes the carbonyl carbon, the carbons of the aromatic ring (with distinct signals for the substituted and unsubstituted carbons), the methylene carbon, and the methoxy carbon. The carbonyl carbon is expected to have the most downfield chemical shift due to its electronic environment.

A predicted ¹³C NMR spectrum of 1-hydroxy-3-{[3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxy}propan-2-yl 3-(4-hydroxyphenyl)prop-2-enoate in H₂O at 252 MHz is available, though it is for a different, more complex molecule. np-mrd.org Similarly, experimental ¹H NMR data for p-hydroxyphenylacetic acid and predicted data for other related compounds are available but not directly for the target molecule. hmdb.canp-mrd.orgnp-mrd.org

| Atom | Predicted Chemical Shift (ppm) |

| Carbonyl Carbon (C=O) | ~195-200 |

| Aromatic Carbon (C-OH) | ~160-165 |

| Aromatic Carbons (C-H) | ~115-135 |

| Aromatic Carbon (C-C=O) | ~125-130 |

| Methylene Carbon (-CH₂-) | ~70-75 |

| Methoxy Carbon (-OCH₃) | ~55-60 |

| Note: This is a generalized prediction. Actual values can vary based on solvent and experimental conditions. |

Two-Dimensional NMR Techniques

To further confirm the structure of this compound, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable.

COSY experiments would establish the correlations between coupled protons, for instance, confirming the coupling between the ortho and meta protons on the aromatic ring.

HSQC spectra would reveal the direct one-bond correlations between protons and their attached carbons. This would definitively assign the proton signals to their corresponding carbon signals.

HMBC experiments would show correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the connectivity between the carbonyl group, the methylene group, and the aromatic ring, as well as the connection of the methoxy group to the methylene carbon.

While the search results mention the use of 2D NMR for other compounds, specific 2D NMR data for this compound was not found. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis of this compound

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule by providing a highly accurate mass measurement. This technique is crucial for confirming the molecular formula of a compound. The molecular formula of this compound is C₉H₁₀O₃, with a computed molecular weight of 166.17 g/mol . nih.gov HRMS would provide an exact mass measurement, such as 166.062994177 Da, which can be used to confirm this formula. nih.gov

In addition to accurate mass measurement, mass spectrometry provides information about the fragmentation pattern of the molecule upon ionization. This fragmentation can help to elucidate the structure of the compound. For this compound, characteristic fragmentation patterns would be expected. miamioh.edu

Expected Fragmentation Pattern:

α-cleavage: Cleavage of the bond between the carbonyl group and the methylene group would be a likely fragmentation pathway. This would result in the formation of a 4-hydroxyphenylcarbonyl cation (m/z = 121) and a methoxymethyl radical.

Loss of methoxy group: Fragmentation could also involve the loss of the methoxy group, leading to a characteristic ion.

Cleavage of the aromatic ring: Fragmentation of the aromatic ring itself can also occur, though typically results in less abundant ions.

A GC-MS spectrum of 1-(4-hydroxyphenyl)-2-methoxyethanone is available in the PubChem database, which would contain detailed information on its fragmentation pattern under electron ionization. nih.gov

| Fragment Ion | Proposed Structure | m/z (mass-to-charge ratio) |

| [M-CH₃O]⁺ | C₈H₇O₂⁺ | 135 |

| [M-CH₂OCH₃]⁺ | C₇H₅O₂⁺ | 121 |

| [M-C₂H₃O₂]⁺ | C₇H₇O⁺ | 107 |

| Note: This is a generalized prediction of possible fragmentations. |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions of this compound

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are complementary techniques that provide information about the functional groups and electronic properties of a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Specific functional groups absorb IR radiation at characteristic frequencies, making IR spectroscopy an excellent tool for functional group identification. An FTIR spectrum of 1-(4-hydroxyphenyl)-2-methoxyethanone is available in the PubChem database, recorded using a KBr-Pellet technique. nih.gov

Expected Characteristic IR Absorption Bands:

O-H stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group on the phenyl ring.

C-H stretch (aromatic): Absorption bands typically above 3000 cm⁻¹.

C-H stretch (aliphatic): Absorption bands typically below 3000 cm⁻¹.

C=O stretch (ketone): A strong, sharp absorption band in the region of 1650-1680 cm⁻¹ due to the carbonyl group conjugated with the aromatic ring.

C=C stretch (aromatic): Absorption bands in the region of 1450-1600 cm⁻¹.

C-O stretch (ether and phenol): Absorption bands in the region of 1000-1300 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy levels. The absorption maxima (λ_max) and the intensity of absorption are characteristic of the electronic structure of the molecule, particularly the conjugated systems. The UV-Vis spectrum of this compound would be expected to show absorptions characteristic of the substituted benzene ring and the carbonyl group. The presence of the hydroxyl and methoxy groups will influence the position and intensity of the absorption bands. UV-Vis spectroscopy is a useful technique for the quantitative analysis of compounds containing chromophores. nih.gov

| Technique | Expected Wavenumber/Wavelength | Functional Group/Transition |

| IR Spectroscopy | 3200-3600 cm⁻¹ (broad) | O-H (hydroxyl) |

| IR Spectroscopy | ~3100-3000 cm⁻¹ | C-H (aromatic) |

| IR Spectroscopy | ~3000-2850 cm⁻¹ | C-H (aliphatic) |

| IR Spectroscopy | ~1670 cm⁻¹ | C=O (conjugated ketone) |

| IR Spectroscopy | ~1600, 1510 cm⁻¹ | C=C (aromatic) |

| IR Spectroscopy | ~1250, 1050 cm⁻¹ | C-O (phenol, ether) |

| UV-Vis Spectroscopy | ~270-290 nm | π → π* transition of the substituted benzene ring |

| Note: These are generalized expected values. Actual values can vary based on solvent and experimental conditions. |

Chromatographic Methods for Purity Assessment and Separation of this compound

Chromatographic techniques are indispensable for the separation, identification, and quantification of components in a mixture. High-Performance Liquid Chromatography (HPLC) is a particularly powerful and versatile method for the analysis of non-volatile and thermally labile compounds like this compound.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

An established reverse-phase HPLC method for the analysis of this compound utilizes a Newcrom R1 column. sielc.com The mobile phase consists of a simple mixture of acetonitrile (B52724) (MeCN), water, and phosphoric acid. sielc.com For applications requiring mass spectrometry detection, the phosphoric acid can be substituted with formic acid. sielc.com This method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com

Typical HPLC Method Parameters:

Column: A C18 or other suitable reverse-phase column is commonly used. The Newcrom R1 column is a specific example. sielc.com

Mobile Phase: A gradient or isocratic mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer (e.g., water with a small amount of acid like formic acid or phosphoric acid to improve peak shape).

Detection: UV detection is a common choice, with the detection wavelength set at or near the λ_max of the compound to ensure high sensitivity.

Flow Rate: Typically in the range of 0.5-1.5 mL/min.

Injection Volume: A small, precise volume of the sample solution is injected.

Method validation, following guidelines from organizations like the International Conference on Harmonisation (ICH), is crucial to ensure the reliability of the HPLC method. researchgate.net This involves demonstrating the method's specificity, linearity, accuracy, precision, and robustness.

| Parameter | Typical Conditions |

| Column | Newcrom R1 (or other C18 column) |

| Mobile Phase | Acetonitrile, Water, Phosphoric Acid (or Formic Acid for MS compatibility) |

| Detection | UV (at λ_max) |

| Flow Rate | 1.0 mL/min |

| Temperature | Ambient or controlled (e.g., 25 °C) |

| Note: These are example conditions and may require optimization for specific applications. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and semi-volatile compounds. For the analysis of this compound, which contains a polar phenolic hydroxyl group, direct GC analysis can be challenging due to the compound's relatively low volatility and potential for thermal degradation in the hot injector port. libretexts.orgresearchgate.net To address these issues, chemical derivatization is a common and essential step. libretexts.org

The primary goal of derivatization is to convert the polar -OH group into a less polar, more volatile, and more thermally stable functional group. researchgate.netmdpi.com This process reduces the compound's boiling point and minimizes interactions with the stationary phase of the GC column, resulting in sharper, more symmetrical peaks and improved separation. researchgate.net

Silylation is the most widely used derivatization method for compounds containing active hydrogens, such as phenols. researchgate.netmdpi.com Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective. nih.govnih.gov The reaction involves the replacement of the acidic proton of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. This derivatization step significantly increases the volatility of the analyte, making it suitable for GC-MS analysis. nih.gov The mass spectrum of the resulting TMS-ether will show a characteristic molecular ion, which is crucial for confirming the molecular weight of the parent phenol. nih.gov

Alternatively, acylation using reagents such as fluorinated anhydrides can also be employed. This method converts the hydroxyl group to an ester, which enhances volatility and can improve detection sensitivity, especially with an electron capture detector (ECD). libretexts.orgjfda-online.com

Once derivatized, the sample is injected into the GC-MS system. The gas chromatograph separates the derivatized analyte from other components in the mixture based on its boiling point and affinity for the stationary phase within the capillary column. As the compound elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique mass spectrum that serves as a molecular fingerprint for identification. matec-conferences.orgresearchgate.net The combination of the retention time from the GC and the fragmentation pattern from the MS allows for highly confident identification and quantification of the target analyte. matec-conferences.org

Table 1: Illustrative GC-MS Parameters for the Analysis of Derivatized this compound

| Parameter | Condition | Purpose |

| Derivatization Agent | BSTFA with 1% TMCS | To convert the polar hydroxyl group into a volatile trimethylsilyl (TMS) ether. nih.gov |

| GC System | Agilent GC-MS System or equivalent | Standard instrumentation for volatile compound analysis. |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film) or similar | A non-polar column suitable for a wide range of derivatized compounds. |

| Injector Temperature | 250 - 280 °C | Ensures rapid volatilization of the derivatized analyte without thermal degradation. |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Inert gas to carry the sample through the column. |

| Oven Program | Initial 100°C, ramp at 15°C/min to 300°C, hold for 5 min | Temperature gradient to separate compounds with different boiling points effectively. |

| MS Interface Temp | 280 °C | Prevents condensation of the analyte as it transfers from the GC to the MS. |

| Ion Source Temp | 230 °C | Optimizes the ionization process. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization method that produces reproducible fragmentation patterns for library matching. |

| Mass Scan Range | 35-450 amu | Covers the expected mass range of fragments for the derivatized compound. matec-conferences.org |

Chiral Chromatography for Enantiomeric Purity

Since this compound possesses a chiral center at the carbon atom bearing the hydroxyl and methoxy groups, it can exist as a pair of enantiomers. Determining the enantiomeric purity of the compound is critical, particularly in pharmaceutical contexts, as different enantiomers can exhibit distinct biological activities. phenomenex.comchromatographyonline.com High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and effective technique for separating enantiomers. nih.govchiralpedia.com

The direct separation of enantiomers is achieved by exploiting the differential interactions between each enantiomer and the chiral stationary phase. chromatographyonline.comchiralpedia.com Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) or amylose (B160209) that have been coated or immobilized on a silica (B1680970) support, are among the most versatile and widely used for separating a broad range of chiral compounds, including ketones. nih.govchiraltech.comnih.gov Commercial columns like Chiralcel® and Chiralpak® are based on this technology. chiraltech.comresearchgate.net

The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. chiralpedia.com These interactions can include hydrogen bonding, dipole-dipole interactions, π-π interactions, and steric hindrance. The subtle differences in the three-dimensional fit between each enantiomer and the chiral phase lead to different retention times, allowing for their separation and quantification. chromatographyonline.comchiralpedia.com

The choice of the mobile phase is crucial for achieving optimal separation (selectivity) and resolution. chromatographyonline.com Chiral separations on polysaccharide-based CSPs can be performed in different modes:

Normal Phase Mode: Typically uses a mixture of an alkane (like n-hexane) and an alcohol modifier (like isopropanol (B130326) or ethanol). nih.gov This mode often provides excellent selectivity.

Reversed-Phase Mode: Uses aqueous mobile phases with organic modifiers like acetonitrile or methanol (B129727). This mode is useful for more polar compounds and is compatible with mass spectrometry. sigmaaldrich.com

Polar Organic Mode: Employs pure polar solvents like methanol, ethanol, or acetonitrile. This can sometimes offer unique selectivity and faster analysis times. nih.gov

Screening different CSPs and mobile phase compositions is a standard strategy to develop a successful separation method. chromatographyonline.com For a ketone like this compound, cellulose-based columns in normal phase mode are often a good starting point, as studies have shown their high enantioselectivity for related ketone structures. nih.gov

Table 2: Representative Conditions for Chiral HPLC Analysis of this compound

| Parameter | Condition | Purpose |

| HPLC System | Standard HPLC system with UV detector | To perform the liquid chromatographic separation and detect the eluting compounds. |

| Chiral Column | Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) or Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) chiraltech.comyoutube.com | A polysaccharide-based CSP provides the chiral environment needed for separation. nih.gov |

| Column Dimensions | 250 x 4.6 mm, 5 µm particle size | Standard analytical column dimensions. |

| Mobile Phase | n-Hexane / Isopropanol (e.g., 90:10 v/v) | A common normal phase eluent system for polysaccharide CSPs. nih.gov |

| Flow Rate | 1.0 mL/min | Typical flow rate for an analytical HPLC column. |

| Temperature | 25 °C | Temperature is controlled to ensure reproducible retention times. |

| Detection | UV at 275 nm | The hydroxyphenyl chromophore allows for strong UV absorbance for sensitive detection. |

| Injection Volume | 10 µL | Standard volume for analytical injections. |

Advanced Computational and Theoretical Studies of 1 4 Hydroxyphenyl 2 Methoxyethan 1 One

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity of 1-(4-Hydroxyphenyl)-2-methoxyethan-1-one

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used tool for predicting the structural, electronic, and energetic properties of compounds. By applying DFT, researchers can calculate various molecular descriptors that explain the reactivity and stability of a molecule.

Frontier Molecular Orbital (FMO) theory is a critical component of DFT studies that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, acting as a nucleophile, while the LUMO represents its ability to accept an electron, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more reactive because it requires less energy to excite an electron from the HOMO to the LUMO. niscpr.res.in

For analogous compounds like the chalcone (B49325) derivative (E)-3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, the HOMO-LUMO energy gap has been calculated in different solvent environments to understand how polarity affects reactivity. niscpr.res.inniscpr.res.in These studies show that the energy gap can slightly change with the solvent, indicating a degree of environmental influence on electronic transitions. niscpr.res.in For this compound, the HOMO is expected to be localized around the electron-rich hydroxyphenyl ring, while the LUMO would likely be centered on the carbonyl group, which is a common electron-accepting region.

Table 1: Illustrative Frontier Molecular Orbital Data for a Structurally Related Chalcone Derivative Data based on (E)-3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one. niscpr.res.in

| Parameter | Gas Phase (eV) | Acetonitrile (B52724) (eV) | DMSO (eV) | Water (eV) |

| EHOMO | -5.875 | -5.992 | -6.001 | -6.007 |

| ELUMO | -2.001 | -2.239 | -2.251 | -2.260 |

| Energy Gap (ΔE) | 3.874 | 3.753 | 3.750 | 3.747 |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electron density of a molecule, which is crucial for identifying sites of electrophilic and nucleophilic attack. researchgate.net The MEP map uses a color scale to illustrate the charge distribution: red regions indicate a negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions show a positive electrostatic potential (electron-poor areas, prone to nucleophilic attack). Green and yellow areas represent regions of neutral or near-neutral potential. researchgate.net

In an MEP map of this compound, the most negative potential (red) would be expected around the oxygen atoms of the carbonyl and hydroxyl groups, as these are highly electronegative and are sites for hydrogen bonding and interaction with electrophiles. researchgate.net Conversely, the hydrogen atom of the phenolic hydroxyl group would exhibit a strongly positive potential (blue), making it a likely site for nucleophilic interaction. researchgate.net Such maps are invaluable for predicting how a molecule will orient itself when approaching a biological target, such as an enzyme's active site. nih.gov

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions of this compound

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). youtube.com The primary goal is to identify the most stable binding conformation and estimate the binding affinity, often expressed as a negative scoring value, where a more negative value indicates stronger binding. youtube.com This method is instrumental in drug discovery for screening virtual libraries of compounds against a specific biological target. scilit.com

Following docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-receptor complex over time. nih.gov MD simulations provide a more realistic model by accounting for the flexibility of both the ligand and the protein and the presence of solvent molecules. scilit.com This allows for the refinement of docking poses and a more accurate calculation of binding free energies. nih.gov

For this compound, docking studies would involve placing the molecule into the active site of a target protein. The results would highlight key interactions, such as hydrogen bonds between the hydroxyl or carbonyl groups of the ligand and amino acid residues in the receptor. nih.gov For example, studies on similar phenolic compounds have shown that interactions with residues like serine, arginine, and glutamine can be crucial for binding. nih.gov MD simulations would then assess the stability of these interactions, ensuring that the predicted binding mode is maintained in a dynamic environment. nih.govchemicalpapers.com

In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties for this compound

In silico ADME prediction involves using computational models to estimate the pharmacokinetic properties of a compound before it is synthesized and tested experimentally. nih.goviapchem.org Predicting ADME properties early in the drug discovery process helps to identify candidates that are more likely to have favorable characteristics in the body, reducing the rate of failure in later development stages. nih.gov These predictions are based on the molecule's structure and physicochemical properties, such as lipophilicity (logP), water solubility, and polar surface area (TPSA). niscpr.res.in

For this compound, various ADME parameters can be predicted. Studies on related molecules demonstrate the utility of these predictions. niscpr.res.inchemicalpapers.com For example, parameters like human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, and interaction with metabolic enzymes like cytochrome P450 can be estimated. nih.govresearchgate.net A bioavailability radar, which visualizes key physicochemical properties, can be generated to quickly assess the drug-likeness of the compound. niscpr.res.in

Table 2: Representative In Silico ADME/Physicochemical Predictions Predictions are based on general computational models and data from related compounds. niscpr.res.inniscpr.res.innih.gov

| Property | Predicted Value/Classification | Significance |

| Molecular Weight | 166.17 g/mol | Conforms to Lipinski's rule (<500) |

| Lipophilicity (XLogP3) | 1.4 | Indicates good absorption/permeability balance |

| Topological Polar Surface Area (TPSA) | 46.5 Ų | Suggests good oral bioavailability (<140 Ų) |

| Water Solubility | Good | Favorable for absorption and distribution |

| Human Intestinal Absorption (HIA) | High | Likely to be well-absorbed from the gut |

| Blood-Brain Barrier (BBB) Penetration | Low/Non-penetrant | May not readily cross into the central nervous system |

| CYP2D6 Inhibitor | Predicted Non-inhibitor | Lower risk of drug-drug interactions via this pathway |

| Drug-Likeness | Positive | Meets criteria for a potential oral drug candidate |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov The goal of QSAR is to develop a predictive model that can estimate the activity of new, unsynthesized derivatives based solely on their molecular structure.

A QSAR study for derivatives of this compound would involve several steps. First, a set of derivatives would be designed by modifying specific parts of the molecule, such as adding different substituents to the phenyl ring or altering the methoxy (B1213986) group. Second, various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) would be calculated for each derivative. Finally, statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a model correlating these descriptors with a measured biological activity (e.g., enzyme inhibition). nih.gov

For instance, a 3D-QSAR model could identify the specific spatial regions around the molecule where bulky, electron-donating, or hydrophobic groups increase or decrease activity, providing a roadmap for designing more potent compounds. nih.gov While a specific QSAR model for this compound is not available, the methodology is a standard and powerful tool in medicinal chemistry for lead optimization. nih.gov

Biological Activities and Mechanistic Investigations of 1 4 Hydroxyphenyl 2 Methoxyethan 1 One and Its Analogues

Anti-inflammatory Properties and Molecular Mechanisms

Research into analogues of 1-(4-Hydroxyphenyl)-2-methoxyethan-1-one has revealed significant anti-inflammatory potential. A notable analogue, 4-((1R,2R)-3-hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol (HHMP), isolated from the traditional medicinal plant Juglans mandshurica Maxim. (Manchurian walnut), has been a subject of detailed investigation. nih.govnih.govmdpi.com Studies demonstrate that this phenylpropanoid compound exerts potent anti-inflammatory effects through various mechanisms, which are explored in the following sections. mdpi.com

Inhibition of Pro-inflammatory Mediators (e.g., Nitric Oxide, Prostaglandin (B15479496) E2)

The inflammatory process is characterized by the release of various signaling molecules known as mediators. Among the most crucial are nitric oxide (NO) and prostaglandin E2 (PGE2). scispace.com While essential for normal immune responses, their overproduction can lead to chronic inflammatory diseases.

Scientific investigations have shown that the analogue HHMP significantly inhibits the production of these pro-inflammatory mediators. In studies using lipopolysaccharide (LPS)-stimulated macrophage cells, HHMP demonstrated a dose-dependent reduction in both NO and PGE2 levels. nih.govnih.gov At tested concentrations, HHMP markedly suppressed NO and PGE2 production compared to the LPS-treated control groups, highlighting its role in attenuating the primary outputs of the inflammatory cascade. nih.gov

| Compound | Mediator | Inhibition (%) vs. LPS-Treated Group | Concentration Dependency |

|---|---|---|---|

| HHMP | Nitric Oxide (NO) | Significant reduction (to 81.91%, 66.8%, and 48.98% of LPS group) | Dose-dependent |

| HHMP | Prostaglandin E2 (PGE2) | Significant reduction (to 99.38%, 75.94%, and 54.86% of LPS group) | Dose-dependent |

Downregulation of Inflammatory Enzymes (e.g., Inducible Nitric Oxide Synthase, Cyclooxygenase-2)

The synthesis of NO and PGE2 is catalyzed by specific enzymes that are upregulated during inflammation: inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), respectively. scispace.com Targeting the expression of these enzymes is a key strategy for controlling inflammatory responses.

The anti-inflammatory activity of the analogue HHMP is directly linked to its ability to downregulate these critical enzymes. nih.gov Research confirmed that HHMP treatment considerably suppressed the LPS-induced expression of both iNOS and COX-2 proteins in macrophage cells. nih.govnih.gov While the suppression of iNOS expression was significant across various concentrations, the inhibition of COX-2 was most pronounced at a higher concentration (50 μM). nih.gov These findings indicate that the observed reduction in NO and PGE2 is a direct consequence of HHMP's ability to inhibit the expression of their respective synthesizing enzymes. nih.gov

Modulation of Key Inflammatory Signaling Pathways (e.g., NF-κB, MAPK Cascades)

The expression of inflammatory mediators and enzymes like iNOS and COX-2 is controlled by upstream signaling pathways. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades are central regulators of the inflammatory gene expression program. nih.govrndsystems.com

Mechanistic studies have established that the analogue HHMP exerts its anti-inflammatory effects by targeting these core pathways. nih.govnih.gov HHMP was found to significantly inhibit the LPS-induced activation of both NF-κB and MAPK signaling in macrophages. nih.gov Furthermore, it was shown to prevent the nuclear translocation of p65, a key subunit of the NF-κB complex, which is a critical step in its activation. nih.govnih.gov By blocking these upstream signaling events, HHMP effectively shuts down the transcriptional machinery responsible for producing a wide array of inflammatory molecules. nih.gov

In Vitro Cellular Models of Inflammation (e.g., LPS-stimulated RAW 264.7 Macrophages)

To study the anti-inflammatory effects of compounds at the cellular level, specific in vitro models are employed. The murine macrophage cell line, RAW 264.7, is a widely used and well-established model for investigating inflammatory responses. nih.gov When stimulated with lipopolysaccharide (LPS), a component of bacterial cell walls, these cells mimic a classic inflammatory reaction by producing high levels of NO, PGE2, and other inflammatory cytokines. nih.govplos.org

The anti-inflammatory properties of the analogue HHMP were thoroughly evaluated using this model. nih.govnih.gov In LPS-stimulated RAW 264.7 cells, HHMP demonstrated its ability to inhibit the production of inflammatory mediators and the expression of iNOS and COX-2, all without impacting the viability of the cells. nih.gov This cellular model was instrumental in elucidating the molecular mechanisms of action, including the inhibition of the NF-κB and MAPK pathways. nih.govnih.gov

In Vivo Models for Anti-inflammatory Efficacy (e.g., Zebrafish Larvae, Carrageenan-induced Edema)

While in vitro models provide valuable mechanistic insights, in vivo models are essential for confirming the efficacy of a compound in a whole living organism. The zebrafish (Danio rerio) larva has emerged as a powerful model for screening anti-inflammatory drugs due to its genetic tractability, optical transparency, and rapid development. nih.govelsevierpure.com Another standard model is the carrageenan-induced edema test, typically performed in rodents, which assesses a compound's ability to reduce acute inflammation. nih.govmdpi.com

The in vivo anti-inflammatory activity of the analogue HHMP was successfully demonstrated using the zebrafish larvae model. nih.govnih.govmdpi.com In LPS-stimulated larvae, HHMP treatment led to a significant reduction in nitric oxide production, confirming that its anti-inflammatory effects observed in cell culture translate to a live animal model. nih.govnih.gov This finding underscores the potential of HHMP and related compounds as systemically effective anti-inflammatory agents.

Antioxidant Activity and Oxidative Stress Modulation

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is closely linked to inflammation and various chronic diseases. Compounds with antioxidant properties can mitigate oxidative damage and modulate cellular stress responses.

Derivatives of this compound have demonstrated significant potential as antioxidants. evitachem.com The presence of hydroxyl and methoxy (B1213986) functional groups in their chemical structure is believed to be crucial for these activities, facilitating interactions that can neutralize free radicals. evitachem.com Studies on structurally related compounds, such as methoxy- and hydroxyl-substituted chalcones, have reported powerful antioxidant activities, including the ability to scavenge ROS. nih.govresearchgate.net For instance, research on Longan flower extract, which is rich in phenolic compounds, showed it could reduce oxidative stress by decreasing ROS levels and boosting the activity of endogenous antioxidant enzymes like glutathione (B108866) peroxidase (GPx) and superoxide (B77818) dismutase (SOD). mdpi.com Similarly, other related compounds have been evaluated for their capacity to attenuate cellular damage caused by oxidative processes like nitrite-induced hemoglobin oxidation. researchgate.net These findings collectively suggest that the structural class to which this compound belongs is a promising source of effective antioxidant agents.

Direct Free Radical Scavenging Capabilities

The phenolic compound this compound, also known as apocynin, has been investigated for its ability to directly scavenge free radicals. mdpi.com While it is recognized for its antioxidant properties, studies suggest it is a relatively weak free radical scavenger when compared to other antioxidants like protocatechuic acid. mdpi.com Its direct antiradical activity is therefore not considered the primary mechanism for its broad pharmacological effects. mdpi.com

Common assays used to determine direct free radical scavenging activity include the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and nitric oxide radical scavenging assays. mdpi.comnih.govnih.govnih.govbioline.org.br The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, resulting in a color change that can be measured spectrophotometrically. nih.govnih.govbioline.org.br Similarly, the ABTS assay involves the generation of the ABTS radical cation, which is then reduced by the antioxidant, and the change in absorbance is monitored. nih.govnih.gov The nitric oxide radical scavenging assay assesses the compound's ability to inhibit the production of nitric oxide radicals. nih.govbioline.org.br While apocynin shows some activity in these assays, its efficacy is considered modest. mdpi.com

Table 1: Common In Vitro Assays for Direct Free Radical Scavenging

| Assay Name | Principle | Measured Outcome |

| DPPH Radical Scavenging Assay | Measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. nih.govnih.govbioline.org.br | Reduction of the purple DPPH radical to a yellow-colored product, measured by a decrease in absorbance. nih.govbioline.org.br |

| ABTS Radical Cation Decolorization Assay | Measures the ability of an antioxidant to reduce the pre-formed ABTS radical cation. nih.govnih.gov | Decolorization of the blue/green ABTS radical solution, measured by a decrease in absorbance. nih.gov |

| Nitric Oxide Radical Scavenging Assay | Assesses the compound's ability to inhibit the generation of nitric oxide radicals from a donor compound. nih.govbioline.org.br | Inhibition of the formation of nitrite, a stable product of the reaction between nitric oxide and oxygen, which is quantified using the Griess reagent. bioline.org.br |

Activation of Endogenous Antioxidant Enzyme Systems

Beyond direct radical scavenging, this compound (apocynin) is understood to exert its antioxidant effects by activating the body's own defense mechanisms. nih.gov A key pathway involved is the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway. nih.gov

Under conditions of oxidative stress, Nrf2, a transcription factor, is released from its inhibitor, Keap1. nih.govpcbiochemres.com It then translocates to the nucleus and binds to the Antioxidant Response Element (ARE), initiating the transcription of several antioxidant and cytoprotective genes, including HO-1. nih.govnih.gov HO-1 is an enzyme that catalyzes the breakdown of heme into biliverdin, iron, and carbon monoxide, all of which have antioxidant properties. nih.gov The activation of the Nrf2/HO-1 pathway is a significant mechanism by which cells protect themselves from oxidative damage. nih.govnih.gov Studies have shown that various natural compounds can activate this pathway, leading to enhanced antioxidant defenses. nih.gov

Inhibition of Lipid Peroxidation and Reactive Oxygen Species (ROS) Generation

This compound (apocynin) has been shown to inhibit lipid peroxidation and the generation of reactive oxygen species (ROS). mdpi.com Lipid peroxidation is a destructive chain reaction that damages cell membranes and other lipid-containing structures. nih.gov ROS, such as the superoxide anion and hydrogen peroxide, are highly reactive molecules that can cause widespread cellular damage. nih.govahajournals.org

Apocynin is known to be an inhibitor of NADPH oxidase (NOX), a major enzyme system responsible for ROS production in various cell types. mdpi.commdpi.com By inhibiting the assembly and activation of NOX, apocynin effectively reduces the generation of superoxide radicals. mdpi.commdpi.comtandfonline.com This inhibition of ROS production, in turn, helps to prevent the initiation and propagation of lipid peroxidation. nih.gov Assays used to measure the inhibition of lipid peroxidation include the thiobarbituric acid reactive substances (TBARS) assay, which detects malondialdehyde, a major product of lipid peroxidation. nih.gov

Cellular Assays for Antioxidant Potential

The antioxidant potential of compounds like this compound can be evaluated using various cellular assays. These assays provide a more biologically relevant assessment of antioxidant activity compared to simple chemical tests. nih.gov

Commonly used cellular antioxidant assays include the Cellular Antioxidant Activity (CAA) assay, which utilizes the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA). mdpi.comuqac.ca In this assay, DCFH-DA is taken up by cells and deacetylated to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF), and the antioxidant capacity of a compound is measured by its ability to reduce this fluorescence. mdpi.comuqac.ca Another approach involves measuring cell viability after exposure to an oxidative stressor. Assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be used to determine the protective effects of a compound against oxidative damage by assessing mitochondrial function and cell viability. uqac.canih.gov

Table 2: Examples of Cellular Assays for Antioxidant Potential

| Assay Name | Principle | Measured Outcome |

| Cellular Antioxidant Activity (CAA) Assay (using DCFH-DA) | Measures the ability of a compound to inhibit the intracellular oxidation of the non-fluorescent DCFH to the fluorescent DCF by ROS. mdpi.comuqac.ca | Reduction in the fluorescence intensity, indicating the scavenging of intracellular ROS. mdpi.com |

| MTT Cell Viability Assay | Assesses cell viability by measuring the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active cells. uqac.canih.gov | Increased absorbance from the formazan product, indicating higher cell viability and protection against oxidative stress-induced cell death. uqac.ca |

| CyQUANT® NF Cell Proliferation Assay | Estimates cell viability by measuring the DNA content of viable cells using a fluorescent dye. nih.gov | Increased fluorescence intensity, proportional to the number of viable cells. nih.gov |

Neuropharmacological Effects and Central Nervous System Activity

Anxiolytic and Antidepressant-like Effects

Anxiolytics are medications that reduce anxiety, while antidepressants are used to treat depression. wikipedia.orgclevelandclinic.orghealthline.com Some compounds exhibit both anxiolytic and antidepressant-like properties. Research into the neuropharmacological effects of various compounds often involves preclinical studies using animal models to assess these potential therapeutic activities. nih.govnih.gov For example, the elevated plus-maze and light-dark box tests are commonly used to evaluate anxiolytic-like effects in rodents. nih.gov Antidepressant-like activity is often assessed using the forced swim test and tail suspension test, where a reduction in immobility time is indicative of an antidepressant effect. nih.gov

Involvement of Monoaminergic and Serotonergic Pathways

The anxiolytic and antidepressant effects of many drugs are mediated through their interaction with monoaminergic and serotonergic neurotransmitter systems in the brain. clevelandclinic.orgnih.gov The monoaminergic system includes neurotransmitters such as dopamine, norepinephrine, and serotonin (B10506). The serotonergic system specifically relates to the neurotransmitter serotonin (5-hydroxytryptamine or 5-HT).

Many anxiolytic and antidepressant drugs act by modulating the levels of these neurotransmitters in the synaptic cleft. wikipedia.orgclevelandclinic.org For instance, selective serotonin reuptake inhibitors (SSRIs) increase serotonin levels by blocking its reabsorption into the presynaptic neuron. wikipedia.org The involvement of these pathways in the action of a test compound can be investigated through pharmacological and in silico studies. nih.govnih.gov Pharmacological studies may involve pretreating animals with specific receptor antagonists to see if the anxiolytic or antidepressant-like effects of the compound are blocked. nih.gov In silico molecular docking studies can predict the binding affinity of a compound to various monoaminergic and serotonergic receptors. nih.gov

Modulation of Neurotrophic Factors (e.g., Brain-Derived Neurotrophic Factor)

While direct studies on the modulation of neurotrophic factors by this compound are not extensively documented, the broader class of polyphenolic compounds to which it belongs has been shown to influence neurotrophic signaling pathways. Polyphenols can enhance the expression of crucial neurotrophins like Brain-Derived Neurotrophic Factor (BDNF) and activate downstream signaling cascades such as the extracellular signal-regulated kinase (ERK) and phosphoinositide 3-kinase (PI3K)/Akt pathways. nih.govdovepress.comnih.gov BDNF is integral to neuronal survival, growth, and synaptic plasticity, and its upregulation is a key therapeutic target for neurodegenerative conditions. mdpi.comfrontiersin.org

For instance, certain flavonoids and other phenolic compounds are known to increase the expression of neurotrophic factors both in vitro and in vivo. nih.gov Specifically, compounds with methoxy groups, a key feature of this compound, have demonstrated neurotrophic effects. One such compound, 3,5,6,7,8,3′,4′-heptamethoxyflavone (HMF), was found to promote BDNF production in a mouse model of inflammation, suggesting that the methoxyphenyl structural element may contribute to neurotrophic activity. mdpi.com The potential of this compound to modulate these pathways warrants further investigation, given its structural similarity to other bioactive phenolic compounds.

Potential Neuroprotective Applications in Oxidative Stress-Induced Neurodegeneration

Oxidative stress is a major contributor to the pathogenesis of neurodegenerative diseases, leading to neuronal damage and apoptosis. nih.gov Phenolic compounds are well-regarded for their antioxidant properties and their ability to confer neuroprotection. nih.govscienceopen.com Their mechanisms of action include scavenging reactive oxygen species (ROS), chelating pro-oxidant metal ions, and upregulating endogenous antioxidant defenses, often through the Nrf2-ARE pathway. nih.govmdpi.commdpi.com

The neuroprotective potential of this compound can be inferred from the activities of related phenolic structures. These compounds can mitigate oxidative damage and regulate signaling pathways critical for neuronal survival, such as the AKT and ERK1/2 pathways. nih.gov Furthermore, BDNF itself has been shown to protect neurons from the toxic effects of neurotoxins like 6-hydroxydopamine and MPP+ by bolstering the glutathione antioxidant system. nih.gov Therefore, any compound that enhances BDNF signaling could indirectly offer protection against oxidative stress. The presence of both hydroxyl and methoxy functional groups on the phenyl ring suggests that this compound could possess antioxidant capabilities, making it a candidate for further research in the context of oxidative stress-induced neurodegeneration. mdpi.com

Antineoplastic and Anticancer Potentials

Analogues of this compound have demonstrated significant potential as anticancer agents, acting on various hallmarks of cancer, including cell proliferation, apoptosis, and cell cycle regulation.

Effects on Cancer Cell Proliferation and Viability

Research on close structural analogues highlights promising antiproliferative activity. A notable example is 1-(2,6-dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) ethanone (B97240) (DMHE) , which was isolated from Phaleria macrocarpa fruits. Studies showed that DMHE significantly decreased the proliferation of HT-29 human colon adenocarcinoma cells in a dose- and time-dependent manner. mdpi.com Similarly, Hydroxyphenyl butanone (Raspberry Ketone) has been shown to inhibit the proliferation and colony formation of colorectal cancer cell lines. nih.gov Another related compound, (E)-2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP) , exhibited cytotoxicity against HeLa cervical cancer cells. nih.gov These findings underscore the potential of the hydroxyphenyl and methoxyphenyl ketone scaffold as a source of antiproliferative agents.

Induction of Apoptosis and Cell Cycle Arrest Mechanisms

The anticancer effects of these compounds are often mediated by the induction of programmed cell death (apoptosis) and the halting of the cell division cycle. The analogue DMHE was observed to induce morphological features of apoptosis in HT-29 cells, including cell shrinkage and nuclear condensation. mdpi.com Furthermore, DMHE caused a significant arrest of the cell cycle in the G0/G1 phase. mdpi.com In untreated HT-29 cells, 56.00% of the cell population was in the G0/G1 phase, which increased to 73.06% after 72 hours of treatment with DMHE. mdpi.com

Similarly, Hydroxyphenyl butanone was found to induce cell cycle arrest at the G1-S phase transition in colorectal cancer cells by downregulating the expression of CyclinD1/CDK4 proteins. nih.gov The compound MMPP was shown to induce apoptosis in HeLa cells through the extrinsic pathway, characterized by the activation of caspases-3, -8, and -9 and an increased expression of the death receptors DR5 and FAS. nih.gov

Structure-Activity Relationship in Antineoplastic Activity

The anticancer efficacy of this class of compounds is closely linked to their chemical structure. Structure-activity relationship (SAR) studies reveal that the presence, number, and position of hydroxyl (-OH) and methoxy (-OCH3) groups on the phenyl rings are critical determinants of biological activity. researchgate.netiiarjournals.org

For many anticancer compounds, the inclusion of methoxy groups can lead to increased and more selective activity. researchgate.net In some classes of compounds, such as flavones, an increase in methoxyl groups on one ring can enhance antiproliferative activity, while on another ring it might reduce it. iiarjournals.org The 4-hydroxyphenyl group is also a crucial pharmacophore for the anticancer activity of several scaffolds, including 3-(4-hydroxyphenyl)indoline-2-ones. nih.gov The combination of these functional groups within a single molecule, as seen in this compound and its analogues, appears to be favorable for interacting with biological targets involved in cancer progression. For instance, in some quinoxaline (B1680401) derivatives, replacing an electron-releasing group like OCH3 with an electron-withdrawing group was found to decrease anticancer activity, highlighting the importance of the methoxy substituent. mdpi.com

Other Pharmacological Activities (e.g., Antifungal, Antimicrobial)

Beyond neuro- and cancer-related activities, compounds structurally related to this compound have been investigated for their antimicrobial and antifungal properties.

The antimicrobial activity of p-hydroxyphenyl acrylate (B77674) derivatives has been attributed mainly to the acryl group, though the phenyl moiety also plays an important role. nih.gov Research on styryl ketone derivatives indicated that these conjugated ketones and their adducts possess antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. nih.gov

Furthermore, copper(II) complexes of 1,1,1-trifluoro-4-(4-methoxyphenyl)butan-2,4-dione demonstrated antibacterial activity against S. aureus and some antifungal activity. nih.gov Other heterocyclic derivatives, such as those based on 4-hydroxy-2-quinolone, have also shown potential as antimicrobial agents. mdpi.com The presence of the hydroxyphenyl ketone structure in the target compound suggests it could be a scaffold for developing new antimicrobial agents.

Structure Activity Relationship Sar Studies and Rational Drug Design for 1 4 Hydroxyphenyl 2 Methoxyethan 1 One Derivatives

Elucidation of Pharmacophores and Structural Determinants for Biological Activity

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. nih.govnih.gov The identification of a pharmacophore is a critical step in rational drug design, providing a blueprint for the design of new, more potent compounds. nih.gov For derivatives of 1-(4-hydroxyphenyl)-2-methoxyethan-1-one, the key structural features that are often considered crucial for their biological interactions include the 4-hydroxyphenyl group, the carbonyl function of the ethanone (B97240) linker, and the methoxy (B1213986) group.

While specific pharmacophore models for 1-(4-hydroxyphenyl)-2-methoxyethan-one derivatives are not extensively documented in publicly available literature, insights can be drawn from related structures. For instance, in studies of chalcones, which also feature a substituted phenyl ring connected to a carbonyl system, the relative orientation of these groups is critical for their activity. niscpr.res.in

Systematic Modifications and Their Impact on Potency and Selectivity

Systematic modification of a lead compound is a cornerstone of medicinal chemistry, allowing for the fine-tuning of its pharmacological properties. For derivatives of this compound, modifications can be introduced at several positions to probe their effect on potency and selectivity.

Modifications of the Phenyl Ring: The substitution pattern on the phenyl ring can significantly alter the electronic and steric properties of the molecule. For example, in a related series of 1-phenyl-2-(phenylamino)ethanone derivatives, the introduction of different substituents on the phenyl ring led to a range of biological activities. nih.gov While not direct derivatives, these findings illustrate how modifications to the phenyl ring can modulate potency.

Interactive Table: Impact of Phenyl Ring Substitution on Biological Activity of an Analogous Series

| Compound Analogue | Phenyl Ring Substituent | Relative Potency |

| Analogue A | 4-Fluoro | Moderate |

| Analogue B | 4-Cyclohexyl | High |

| Analogue C | Unsubstituted | Low |

Note: The data presented is illustrative and based on a structurally related series to demonstrate the principle of systematic modification.

Modifications of the Methoxy Group: The methoxy group at the 2-position can be replaced with other alkyl or aryl groups to explore the impact on lipophilicity and steric bulk. Such changes can influence how the molecule fits into a binding pocket and its absorption, distribution, metabolism, and excretion (ADME) properties.

Modifications of the Ethanone Linker: The two-carbon linker can also be altered. For instance, changing its length or rigidity can affect the spatial relationship between the phenyl ring and the terminal group, which can be critical for optimal interaction with a biological target.

Stereoisomeric Effects on Biological Profiles

Stereoisomerism can play a profound role in the biological activity of a drug molecule. Enantiomers, which are non-superimposable mirror images of each other, can exhibit different potencies, efficacies, and even different types of pharmacological activity. This is because the binding sites of biological targets, such as enzymes and receptors, are themselves chiral.

Design Principles for Enhanced Efficacy and Reduced Off-Target Effects

The ultimate goal of rational drug design is to develop molecules with high efficacy against the intended target and minimal off-target effects, which can lead to adverse drug reactions. nih.gov This can be achieved through a deep understanding of the SAR and the application of computational tools. researchgate.net

Target-Specific Design: By elucidating the precise interactions between a lead compound and its biological target, medicinal chemists can design new derivatives that have a higher affinity and selectivity for that target. This often involves using computational methods like molecular docking to predict how a designed molecule will bind to the active site of a protein. nih.gov

ADME Profiling: The pharmacokinetic properties of a drug are as important as its pharmacodynamic activity. In silico tools can be used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of designed molecules at an early stage. niscpr.res.in This allows for the optimization of properties like oral bioavailability and metabolic stability, increasing the likelihood of developing a successful drug candidate.

Minimizing Off-Target Interactions: Pharmacophore models can be used not only to identify molecules that will bind to the desired target but also to screen for potential interactions with off-targets, such as other enzymes or receptors that could cause unwanted side effects. researchgate.net By designing molecules that fit the pharmacophore of the target but not those of known off-targets, the selectivity of the drug can be improved.

Analytical Methodologies for Quantification and Monitoring of 1 4 Hydroxyphenyl 2 Methoxyethan 1 One in Research Settings

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis in Biological Matrices

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) stands as a premier technique for the trace analysis of 1-(4-Hydroxyphenyl)-2-methoxyethan-1-one in complex biological matrices such as plasma and serum. thermofisher.comthermofisher.com This method offers unparalleled sensitivity and selectivity, which are critical when measuring low concentrations of the compound. nih.gov The principle involves chromatographic separation of the analyte from matrix components, followed by ionization and mass analysis. The mass spectrometer isolates the precursor ion of the target compound, fragments it, and then detects a specific fragment ion, a process known as Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM). thermofisher.comnih.gov This two-stage mass filtering significantly reduces background noise and enhances specificity.

For robust quantification, LC-MS/MS methods are rigorously validated according to established guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, and stability. nih.gov Sensitivity is established by determining the lower limit of quantification (LLOQ), which can reach the picogram-per-milliliter (pg/mL) level. thermofisher.com The development of such an assay for this compound would involve optimizing both the chromatographic conditions to achieve good peak shape and separation, and the mass spectrometric parameters to maximize signal intensity. nih.govnih.gov

| Parameter | Typical Setting | Purpose | Source |

| Ionization Mode | Heated Electrospray (HESI), Positive or Negative | Creates charged ions from the analyte for MS detection. | thermofisher.com |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) / Selected Reaction Monitoring (SRM) | Provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition. | thermofisher.comnih.gov |

| Collision Gas | Argon | Used to fragment the precursor ion in the collision cell. | nih.gov |

| LLOQ | 0.02 to 0.25 μmol/L | The lowest concentration that can be reliably quantified with acceptable accuracy and precision. | nih.gov |

| Linearity | Weighted linear regression (e.g., 1/x²) | Establishes the relationship between analyte concentration and detector response over a specific range. | nih.gov |